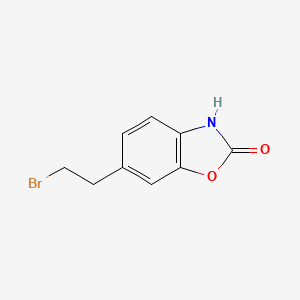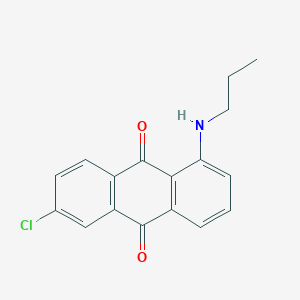
6-Bromoethylbenzoxazolone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromoethylbenzoxazolone is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a bromoethyl group attached to the benzoxazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoethylbenzoxazolone typically involves the bromination of a precursor benzoxazole compound. One common method involves the reaction of benzoxazole with 2-bromoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and reagents like triphenylphosphine and N-bromosuccinimide (NBS). The reaction is carried out at room temperature for several hours to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromoethylbenzoxazolone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives, which may exhibit different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoethylbenzoxazole derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
6-Bromoethylbenzoxazolone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Bromoethylbenzoxazolone involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s bioactive effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methoxybenzoxazole: Similar structure but with a methoxy group instead of an ethyl group.
2-Bromo-6-(trifluoromethyl)benzoxazole: Contains a trifluoromethyl group, which significantly alters its chemical properties.
Uniqueness
6-Bromoethylbenzoxazolone is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for designing targeted therapies.
Propriétés
Formule moléculaire |
C9H8BrNO2 |
|---|---|
Poids moléculaire |
242.07 g/mol |
Nom IUPAC |
6-(2-bromoethyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8BrNO2/c10-4-3-6-1-2-7-8(5-6)13-9(12)11-7/h1-2,5H,3-4H2,(H,11,12) |
Clé InChI |
CPLWKJWNQCWKQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CCBr)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclohexanone, 2-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B8625570.png)


![Octahydrocyclopenta[c]pyrrol-5-ol](/img/structure/B8625581.png)






![4-[1-Methyl-1-(4-nitro-phenyl)-ethyl]-pyrimidine](/img/structure/B8625637.png)


